molecular formula C8H9BrO3S B13218893 5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid

5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid

Cat. No.: B13218893
M. Wt: 265.13 g/mol
InChI Key: FULCXQNBWQPIOQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromomethyl and methoxymethyl substituents on the thiophene ring, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2-(methoxymethyl)thiophene-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-3-carboxylic acid
  • 2-Methoxymethylthiophene-3-carboxylic acid
  • 5-(Chloromethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid

Uniqueness

5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is unique due to the combination of its bromomethyl and methoxymethyl substituents, which confer distinct reactivity and potential biological activity. The presence of both electron-donating (methoxymethyl) and electron-withdrawing (bromomethyl) groups can influence the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

5-(bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C8H9BrO3S/c1-12-4-7-6(8(10)11)2-5(3-9)13-7/h2H,3-4H2,1H3,(H,10,11)

InChI Key

FULCXQNBWQPIOQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(S1)CBr)C(=O)O

Origin of Product

United States

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